molecular formula C22H18N2O2S B2690066 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide CAS No. 306289-42-9

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide

Cat. No.: B2690066
CAS No.: 306289-42-9
M. Wt: 374.46
InChI Key: WCRMSDWERLRMDG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a chemical formula of C16H13FN2OS . It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives, which are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .


Physical and Chemical Properties Analysis

The compound has an average mass of 300.351 and a monoisotopic mass of 300.073261943 . Further physical and chemical properties such as absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are not available .

Scientific Research Applications

Synthesis and Characterization

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating the compound's versatility in organic synthesis. For example, it is used in synthesizing thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin derivatives, showcasing its role in creating a diverse array of chemical entities with potential biological activities. The mechanistic and synthetic pathways highlight the compound's reactivity and the ability to undergo regioselective attack and/or cyclization, leading to novel heterocyclic compounds with potential applications in drug discovery and materials science (Shams et al., 2010).

Antitumor Activity

The synthesized derivatives from this compound have been evaluated for their antiproliferative activity against various human cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). This indicates the compound's significance in medicinal chemistry for developing new therapeutic agents. Most of the synthesized compounds showed high inhibitory effects, underscoring the potential of this compound derivatives as anticancer agents (Shams et al., 2010).

Structural Analysis

The structural elucidation and characterization of derivatives of this compound, through techniques such as X-ray crystallography, provide insights into the molecular geometry and the influence of intermolecular interactions on the compound's properties. These studies are crucial for understanding the physicochemical characteristics of the synthesized molecules, which is essential for their application in drug design and development (Wang et al., 2014).

Molecular Modeling

Computational studies, including density functional theory (DFT) calculations, offer a deeper understanding of the electronic structure, molecular orbitals, and potential reactive sites of this compound derivatives. These insights are valuable for predicting the reactivity and interactions of these compounds with biological targets, facilitating the design of molecules with enhanced biological activities (Karabulut et al., 2014).

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c23-14-19-18-8-4-5-9-20(18)27-22(19)24-21(25)15-10-12-17(13-11-15)26-16-6-2-1-3-7-16/h1-3,6-7,10-13H,4-5,8-9H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRMSDWERLRMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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